molecular formula C8H5N3OS2 B2897706 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 477889-23-9

5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one

Cat. No.: B2897706
CAS No.: 477889-23-9
M. Wt: 223.27
InChI Key: VJFPHOVKBSJOBE-UHFFFAOYSA-N
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Description

5-Thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is an intriguing compound belonging to the imidazo-thieno-pyrimidine class. These compounds often exhibit a wide range of biological activities, which makes them significant in various fields, particularly in medicinal chemistry. The unique fused ring system of this compound lends itself to a variety of chemical transformations, which can be exploited in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one generally involves multi-step synthetic routes. A typical method starts with the cyclization of thieno[3,2-e]pyrimidine derivatives with isothiocyanates.

  • Step 1: Formation of Thieno[3,2-e]pyrimidine Intermediate

    • Reagents: : 2-aminothiophene, formic acid, and ammonium formate.

    • Conditions: : Reflux the mixture at 120°C for 4 hours.

  • Step 2: Cyclization

    • Reagents: : Isothiocyanates and the thieno[3,2-e]pyrimidine intermediate.

    • Conditions: : React the mixture in a polar aprotic solvent (e.g., DMSO) at 100°C for 6-8 hours.

Industrial Production Methods

For large-scale synthesis, continuous flow reactions might be employed to maintain stringent control over reaction parameters. The industrial route generally leverages automated synthesis using robust catalysts to improve yield and reduce reaction times. High-throughput methods allow for the consistent production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the sulfur atom, forming sulfoxides and sulfones.

  • Reduction: : Hydrogenation can reduce the double bonds within the imidazo and thieno rings.

  • Substitution: : Various electrophiles can substitute at the carbon atoms within the fused ring system, leading to functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) at room temperature.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Substitution: : Nucleophilic substitution using halides and bases such as sodium hydroxide (NaOH) in polar solvents.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Dihydro derivatives with reduced double bonds.

  • Substitution Products: : Functionalized derivatives with varied chemical groups, enhancing the compound's reactivity and utility.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

  • Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology

  • Exhibits antimicrobial properties against a variety of bacterial and fungal strains.

  • Potential as an anticancer agent due to its ability to disrupt cellular proliferation pathways.

Medicine

  • Investigated for its role in inhibiting enzymes related to metabolic diseases.

  • Acts as a scaffold for developing drugs targeting neurological disorders.

Industry

  • Utilized in the development of specialty chemicals with unique properties for materials science.

Mechanism of Action

The biological activity of 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one primarily revolves around its interaction with various molecular targets, including enzymes and receptors:

Molecular Targets and Pathways

  • Enzyme Inhibition: : It acts as an inhibitor of kinases and proteases, crucial for disease pathology in cancer and metabolic disorders.

  • Receptor Binding: : Binds to specific receptors, modulating signal transduction pathways that influence cellular behavior.

Comparison with Similar Compounds

When compared to other compounds in the imidazo-thieno-pyrimidine class, 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one stands out due to its unique structural features and reactivity patterns:

Similar Compounds

  • Imidazo[1,2-a]pyridine: : Shares some structural similarities but lacks the thieno ring, altering its reactivity and biological activity.

  • Thienopyrimidine: : While it has the thieno and pyrimidine rings, it lacks the imidazo ring, leading to different chemical properties.

This compound's unique fused ring system and sulfur atom confer specific reactivity and potent biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

7-sulfanylidene-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1,8,11-trien-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS2/c12-5-3-11-6(9-5)4-1-2-14-7(4)10-8(11)13/h1-2H,3H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYYHTYQUIYTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C3C=CSC3=NC(=S)N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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